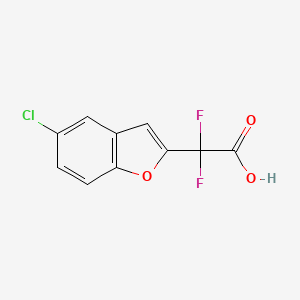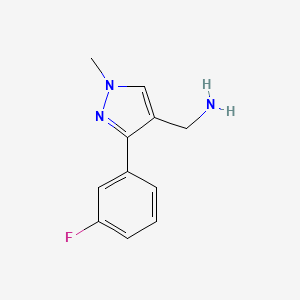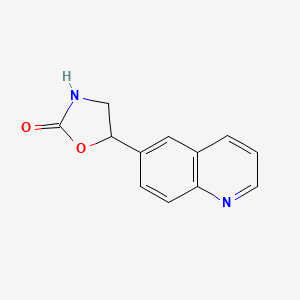
5-(Quinolin-6-yl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Quinolin-6-yl)oxazolidin-2-one is a heterocyclic compound that combines the structural features of quinoline and oxazolidinone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The quinoline moiety is known for its presence in many biologically active compounds, while the oxazolidinone ring is a key structural element in several antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-6-yl)oxazolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-(quinolin-6-yl)carbamates under basic conditions. This method typically uses sodium hydride (NaH) as the base and is carried out at room temperature . Another method involves the use of N-allylcarbamates and hypervalent iodine compounds in a hexafluoroisopropanol (HFIP) medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Quinolin-6-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaOCH₃ or NaOEt in an appropriate solvent.
Major Products Formed
Oxidation: Quinolin-6-yl oxazolidin-2-one derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the quinoline ring, such as tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-(Quinolin-6-yl)oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Quinolin-6-yl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This unique mechanism of action makes it effective against a wide range of multidrug-resistant Gram-positive bacteria .
Comparison with Similar Compounds
Similar Compounds
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a similar mechanism of action.
Quinolin-2-one: A compound with a similar quinoline structure but lacking the oxazolidinone ring.
Uniqueness
5-(Quinolin-6-yl)oxazolidin-2-one is unique due to its combined structural features of quinoline and oxazolidinone, which confer both antimicrobial properties and potential applications in organic synthesis. This dual functionality makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-quinolin-6-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H10N2O2/c15-12-14-7-11(16-12)9-3-4-10-8(6-9)2-1-5-13-10/h1-6,11H,7H2,(H,14,15) |
InChI Key |
JTCNHCLXTSZWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B13625348.png)


![2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine](/img/structure/B13625363.png)
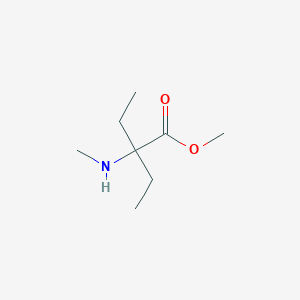

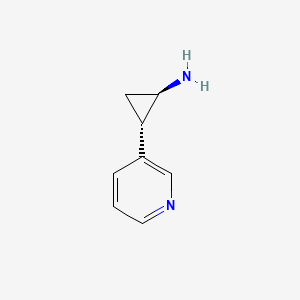
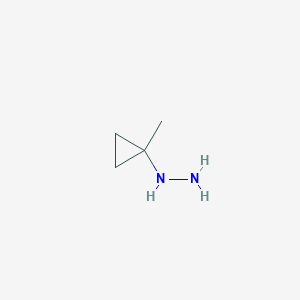
![N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride](/img/structure/B13625403.png)
